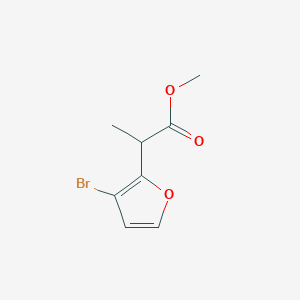

Methyl 2-(3-bromofuran-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-bromofuran-2-yl)propanoate is an organic compound with the molecular formula C8H9BrO3 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromofuran-2-yl)propanoate typically involves the bromination of a furan derivative followed by esterification. One common method includes the bromination of 2-furylpropanoic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromofuran-2-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 2-(3-bromofuran-2-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving furan derivatives.

Medicine: Research into potential therapeutic applications, such as the development of new drugs with antifungal, antibacterial, or anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromofuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-furylpropanoate: Lacks the bromine atom, resulting in different reactivity and applications.

2-Bromofuran: A simpler compound with only the bromine-substituted furan ring.

Methyl 2-(3-chlorofuran-2-yl)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

Methyl 2-(3-bromofuran-2-yl)propanoate is unique due to the presence of both the bromine atom and the ester functional group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new materials and pharmaceuticals .

Biological Activity

Methyl 2-(3-bromofuran-2-yl)propanoate is a compound that has garnered attention in recent research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a bromine atom, which significantly influences its biological properties. The furan moiety is known for its ability to participate in various chemical reactions, while the bromine atom may enhance its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with brominated furan derivatives exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Similar compounds have been reported to inhibit phosphodiesterase activity, which can lead to reduced inflammation through the elevation of cyclic AMP levels in cells. This pathway is crucial for regulating immune responses and inflammatory processes .

- Antioxidant Properties : The furan ring structure is associated with antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals and reducing cellular damage .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various furan derivatives, including this compound. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 250 µg/mL to 500 µg/mL. These results indicate its potential as a therapeutic agent against bacterial infections .

Study 2: Anti-inflammatory Mechanism

Research on structurally similar compounds revealed that they effectively inhibited type IV phosphodiesterase, leading to increased intracellular cAMP levels. This mechanism was linked to reduced production of pro-inflammatory cytokines in vitro, suggesting that this compound may exert similar effects .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Other Brominated Furans | Variable | Yes | Moderate |

| Non-brominated Furans | Low | Yes | High |

Properties

Molecular Formula |

C8H9BrO3 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

methyl 2-(3-bromofuran-2-yl)propanoate |

InChI |

InChI=1S/C8H9BrO3/c1-5(8(10)11-2)7-6(9)3-4-12-7/h3-5H,1-2H3 |

InChI Key |

TZFREFCGNYUVCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CO1)Br)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.